molecular formula C13H24N2O2 B2757164 Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate CAS No. 2375267-60-8

Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate

Cat. No. B2757164
CAS RN: 2375267-60-8
M. Wt: 240.347
InChI Key: DFXXLKJWJSBKGB-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Spirocyclopropanated Analogues Synthesis : This compound has been used as a precursor in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues were synthesized through a cocyclization process, demonstrating the compound's utility in creating structurally complex and biologically significant molecules (Brackmann et al., 2005).
  • Transformation of Amino Protecting Groups : It has been involved in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This showcases its role in the selective modification of amino groups, which is crucial in peptide synthesis and the protection of amino acids (Sakaitani & Ohfune, 1990).

Development of Biologically Active Compounds

  • Biologically Active Intermediate Synthesis : This compound has served as an important intermediate in the synthesis of biologically active compounds such as Omisertinib (AZD9291), a drug used in cancer treatment. This highlights its role in the pharmaceutical industry for developing therapeutic agents (Zhao et al., 2017).
  • Natural Product Synthesis : It has been used in synthesizing intermediates of natural products like jaspine B, which has cytotoxic activity against human carcinoma cell lines. This underlines its importance in the synthesis of natural product derivatives with potential therapeutic applications (Tang et al., 2014).

Chemical Properties and Reactions

  • Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives have explored their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This research contributes to our understanding of the chemical properties and reactivity of carbamate derivatives, facilitating the development of new synthetic methodologies (Sieburth et al., 1996).

Crystal Structure Analysis

  • Crystallographic Studies : Crystal structure analysis of carbamate derivatives provides insight into the molecular conformation and stability of these compounds, essential for understanding their reactivity and potential applications in various scientific domains (Abbas et al., 2009).

properties

IUPAC Name

tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-7-10(14)13(9)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXXLKJWJSBKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C12CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145867405

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